[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol
Description
[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol is a bicyclic compound featuring an indene scaffold substituted with an aminomethyl group and a hydroxymethyl group at the C2 position. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol . This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[2-(aminomethyl)-1,3-dihydroinden-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c12-7-11(8-13)5-9-3-1-2-4-10(9)6-11/h1-4,13H,5-8,12H2 |
InChI Key |
OFEMJJHRYOHGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the reductive amination of an indane derivative with formaldehyde and ammonia or an amine under catalytic hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using supported metal catalysts such as platinum or palladium on carbon. These processes are optimized for high yield and selectivity, often conducted under controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly at the indane ring, using hydrogenation catalysts.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with platinum or palladium catalysts
Substitution: Various nucleophiles such as halides, thiols, or amines
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: Saturated indane derivatives
Substitution: Substituted indane derivatives with different functional groups
Scientific Research Applications
Chemistry: In chemistry, [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: Its indane structure is a common motif in many bioactive molecules, and the presence of the aminomethyl and hydroxyl groups can enhance its biological activity .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for easy incorporation into polymer chains, leading to materials with unique properties .
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomerism
- [1-(Aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol (CAS: 1521808-83-2): This positional isomer shifts the aminomethyl and hydroxymethyl groups to the C1 position of the indene core. Molecular Weight: 177.25 g/mol (identical to the target compound).
- [2-(Methylamino)-2,3-dihydro-1H-inden-2-yl]methanol (CAS: 1178321-54-4): Substitutes the primary amine (-NH₂) with a methylamino (-NHCH₃) group. This modification increases lipophilicity (higher LogP), which may improve blood-brain barrier permeability but reduce aqueous solubility .
- 1-[2-(Aminomethyl)-1,3-dihydroinden-2-yl]-4-(trifluoromethyl)piperidin-4-ol HCl (CAS: 1189422-75-0): A more complex derivative incorporating a piperidin-4-ol ring and a trifluoromethyl group. The addition of these groups enhances hydrogen-bonding capacity and metabolic stability, making it suitable as an active pharmaceutical ingredient (API) .
Functional Group Variations
- Dimetindene (CAS: 3409-21-0): Contains a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) substituent instead of aminomethyl. This tertiary amine structure increases basicity (pKa ~9.5), favoring ionized forms at physiological pH and altering receptor-binding profiles . Application: Marketed as an antihistamine, contrasting with the target compound’s role as a synthetic intermediate .
- {3-[(2,3-Dihydro-1H-inden-2-yl)amino]phenyl}methanol (CAS: 1157346-58-1): Introduces an aromatic phenyl group linked via an amine, enhancing π-π stacking interactions. This design is common in kinase inhibitors, suggesting divergent therapeutic applications compared to the aliphatic-focused target compound .
Pharmacologically Relevant Derivatives
Delapril HCl :
- Ethyl (2R)-2-([4,4'-(2,3-dihydro-1H-inden-2-yl)-5-methyl-1H-pyrrol-2-yl]phenyl)oxy)-3-phenylpropanoate: A tyrosine phosphatase inhibitor with a dihydroindenyl-pyrrole hybrid structure. The indene group here stabilizes the planar conformation critical for enzyme binding, a property less pronounced in the target compound .
Table 1: Key Properties of Selected Compounds
Research and Development Implications
- Drug Design : The target compound’s primary amine and hydroxyl groups make it a candidate for further derivatization, such as coupling with carboxylic acids or participation in Mannich reactions .
- Metabolism: Compared to dimethylamino-substituted analogs (e.g., dimetindene), the primary amine in [2-(Aminomethyl)-...]methanol may undergo faster oxidative deamination, necessitating prodrug strategies for in vivo applications .
- Crystallography : Structural studies of similar compounds (e.g., [1S,2S]-2-benzyl derivatives) reveal that substituent positioning significantly impacts molecular packing and crystal lattice stability, critical for formulation development .
Biological Activity
[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-yl]methanol is a compound with significant potential in pharmacology and medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15NO
- Molecular Weight : 177.24 g/mol
- IUPAC Name : [1-(methylamino)-2,3-dihydroinden-1-yl]methanol
The compound features an indane core, an aminomethyl group, and a hydroxymethyl group, which contribute to its biological activity by enabling interactions with various biological targets.
The biological activity of this compound primarily involves:
- Enzyme Modulation : The compound interacts with specific enzymes, potentially acting as an inhibitor or modulator. Its hydroxyl and amino groups facilitate binding to active sites on enzymes, influencing their functions.
- Receptor Interaction : The structural characteristics allow it to bind to various receptors, modulating signaling pathways that can lead to therapeutic effects.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance:
- Nitric Oxide Synthase (nNOS) : Studies have indicated that derivatives of similar compounds can inhibit nNOS effectively, suggesting a potential role for this compound in neurological conditions .
Antioxidant Activity
Preliminary investigations suggest that compounds with similar structures may exhibit antioxidant properties. The presence of hydroxymethyl groups is often associated with enhanced radical scavenging capabilities .
Antibacterial Properties
Research on related compounds indicates potential antibacterial activity. The unique structure may allow for interactions with bacterial enzymes or cell membranes, leading to inhibition of growth .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
